Spiro[isochroman-4,4'-piperidine]
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[1,3-dihydroisochromene-4,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)9-15-10-13(12)5-7-14-8-6-13/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTGFZPABWGWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445771 | |
| Record name | Spiro[isochroman-4,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909034-85-1 | |
| Record name | Spiro[isochroman-4,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Spiro Isochroman 4,4 Piperidine and Its Analogues
General Strategies for Spiropiperidine Synthesis
The synthesis of spiropiperidines, including the spiro[isochroman-4,4'-piperidine] (B1313526) system, can be classified by which ring of the spirocycle is formed last. whiterose.ac.uk A review of synthetic strategies highlights that for 4-spiropiperidines, the most common approach involves building a new ring onto a preformed piperidine (B6355638) core. whiterose.ac.uk
This widely used strategy employs a piperidine derivative, typically N-protected tert-butyl 4-oxopiperidine-1-carboxylate, as a foundational building block. The isochroman (B46142) or an analogous ring system is then constructed upon this piperidine core. clockss.orgresearchgate.net This approach is advantageous as it utilizes readily available and versatile piperidine starting materials. chemrevlett.com
A practical example is the synthesis of a spiro[chroman-2,4'-piperidine] (B174295) analogue, where a substituted phenol (B47542) is reacted with tert-butyl 4-oxopiperidine-1-carboxylate in the presence of pyrrolidine (B122466) to yield the cyclized spiro-ketone intermediate. clockss.org This spiro-ketone can then be further modified, for instance, through reduction with sodium borohydride (B1222165) (NaBH₄) to produce the corresponding spiro-alcohol. clockss.org
Table 1: Synthesis of Spiro[chroman-2,4'-piperidine] Intermediate
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Substituted Phenol | tert-Butyl 4-oxopiperidine-1-carboxylate | Pyrrolidine, MeOH, reflux | Cyclized Spirochromanone-piperidine | 86% | clockss.org |
This interactive table summarizes the key steps in forming a spiro-ring on a preformed piperidine.
An alternative strategy involves the initial synthesis of the isochroman or a related carbocyclic precursor, followed by the annulation of the piperidine ring to form the spiro-junction. whiterose.ac.uk This method is particularly useful when the aromatic portion of the molecule requires complex substitution that is easier to install before the piperidine ring is formed.
One documented synthesis for a spiro[isoquinoline-4,4']-piperidine core, an analogue of the target compound, exemplifies this approach. nih.gov The synthesis begins by reacting 2-phenylacetonitrile (B1602554) with N,N-bis(2-chloroethyl)benzylamine, using sodium hydride as a base, to form 1-benzyl-4-phenylpiperidine-4-carbonitrile. nih.gov This intermediate, which already contains the pre-formed piperidine ring attached to a phenyl group, is then subjected to an acid-catalyzed intramolecular cyclization to construct the final spiro-isoquinoline portion of the molecule. nih.gov
Table 2: Synthesis via Piperidine Ring Formation and Subsequent Cyclization
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 2-Phenylacetonitrile, N,N-bis(2-chloroethyl)benzylamine | NaH, DMF, 60 °C | 1-Benzyl-4-phenylpiperidine-4-carbonitrile | Not specified | nih.gov |
This interactive table outlines the formation of the piperidine ring followed by the creation of the spiro-heterocycle.
Classical and Established Synthetic Routes
Several established chemical reactions form the basis for the synthesis of the spiro[isochroman-4,4'-piperidine] core and its analogues. These methods often involve key cyclization steps to form the characteristic ether linkage of the isochroman ring.
A critical step in forming the isochroman ring onto the pre-existing piperidine is the intramolecular cyclization that creates the ether bond. This is often achieved under acidic conditions. For example, in the synthesis of 3-benzyl-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4']-piperidine, a precursor containing both the piperidine and the necessary phenyl group is heated in trifluoromethane (B1200692) sulfonic acid. nih.gov This strong acid catalyzes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type alkylation) where the benzylic carbon attacks the tethered phenyl ring, followed by cyclization to form the spiro-isoquinolinone product. nih.gov
While direct cyclization from a 4-(hydroxymethyl)piperidine derivative to form the spiro[isochroman-4,4'-piperidine] is not extensively detailed in the surveyed literature, routes involving key alcohol intermediates are well-established. In the synthesis of related spiro[chromane-2,4'-piperidine] systems, a spiro-ketone is smoothly reduced to a spiro-alcohol using a reducing agent like NaBH₄. clockss.org This transformation from a ketone to a hydroxymethyl group (in the context of the chromane (B1220400) ring) is a classic method that yields a crucial intermediate which can be used for further derivatization. clockss.org
The Stobbe condensation is a classical organic reaction that forms a C-C bond between a ketone or aldehyde and a succinic acid ester using a base like sodium ethoxide. wikipedia.org The reaction produces an alkylidene succinic acid or a monoester thereof. wikipedia.org This product contains both a double bond and a carboxylic acid function, which are versatile handles for subsequent reactions.
Although not specifically documented for the direct synthesis of spiro[isochroman-4,4'-piperidine], the Stobbe condensation represents a plausible and powerful strategy for creating a necessary precursor. A suitably substituted benzaldehyde (B42025) could be condensed with diethyl succinate. The resulting phenyl-substituted alkylidene succinic acid could then undergo a series of transformations, including reduction of the double bond and the carboxylic acid, followed by an intramolecular cyclization (etherification) to form the isochroman ring system, which could then be coupled with a piperidine derivative.
Modern and Advanced Synthetic Techniques
Green Chemistry Approaches to Spiroheterocyclic Synthesis
Green chemistry principles are increasingly being applied to the synthesis of spiroheterocycles to minimize environmental impact. One such approach involves a five-component reaction using microwave irradiation with water as a solvent, which is a more sustainable alternative to classical methods. utrgv.edu This reaction can be completed in a short time frame (5–30 minutes) at a moderate temperature (80°C). utrgv.edu
Another green methodology is a one-pot, three-component synthesis of bis-spiro piperidine derivatives carried out at room temperature in 2,2,2-trifluoroethanol (B45653) (TFE), a recyclable reaction medium, without the need for a metal catalyst. researchgate.net Catalyst-free methods using green solvents have been shown to produce spiropyrimidine derivatives in high yields (81-92%). researchgate.net
Multicomponent Reactions in Spiro[isochroman-4,4'-piperidine] Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. A five-component reaction involving 1,3-diketo compounds, hydroxylamine, activated methylene (B1212753) compounds, isatin, and ammonium (B1175870) acetate (B1210297) has been used for the green synthesis of spiro compounds. utrgv.edu Similarly, a one-pot, three-component synthesis of bis-spiro piperidine and pyrimidine (B1678525) derivatives has been achieved through the reaction of formaldehyde, an aromatic aniline, and a 1,3-dicarbonyl compound. researchgate.net These MCRs offer significant advantages by reducing the number of synthetic steps, minimizing waste, and simplifying purification processes.
Heterogeneous Catalysis in Spiro Compound Synthesis
Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous due to their ease of separation and recyclability. Palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst in the synthesis of spiro[isochroman-4,4'-piperidine] analogues. For instance, 5% Pd-C was used for the hydrogenation of a spirochromanone-piperidine compound during the synthesis of a key intermediate for a GPR119 agonist. clockss.org In another synthesis, 10% Pd/C was employed to hydrogenate a benzyl-protected spiro[isoquinoline-4,4']-piperidine derivative under 40 psi of hydrogen pressure. nih.gov These examples highlight the utility of heterogeneous catalysis in crucial reduction steps within the synthetic pathways to complex spiro compounds.
Ring-Closing Metathesis in Spiropiperidine Formation
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide array of cyclic and heterocyclic compounds, including the spiropiperidine framework. whiterose.ac.uk This strategy typically involves the formation of a diene precursor that, upon exposure to a suitable catalyst, undergoes an intramolecular cyclization to furnish the desired spirocyclic system. whiterose.ac.uk
The synthesis of 4-spiropiperidines, such as the spiro[isochroman-4,4'-piperidine] core, can be achieved through RCM. whiterose.ac.uk A notable approach involves the acylation of an amine with acroyl chloride to generate a diene intermediate. This diene can then undergo RCM to form the 4-spiropiperidine structure. whiterose.ac.uk This methodology has been successfully employed to generate novel spirocyclic sultams and lactams for structure-activity relationship (SAR) studies. whiterose.ac.uk
The general approach to forming a 4-spiropiperidine via RCM is illustrated by the synthesis of spiropiperidine 118 from diene 117, a precursor generated from an Overman rearrangement. whiterose.ac.uk
Table 1: Example of Ring-Closing Metathesis for 4-Spiropiperidine Synthesis
| Precursor | Reaction | Product | Yield | Reference |
|---|
Similarly, the synthesis of 2-spiropiperidines has been accomplished using RCM. For instance, an oxindole (B195798) derivative was N-allylated to create a diene, which was then subjected to Grubbs II catalyst to form the spiropiperidine ring in high yield, followed by hydrogenation. whiterose.ac.uk This highlights the broad applicability of RCM in constructing various spiropiperidine regioisomers.
1,3-Dipolar Cycloadditions for Spiro-Ring Construction
The 1,3-dipolar cycloaddition reaction represents another key strategy for assembling spirocyclic systems. This method involves the reaction of a 1,3-dipole with a dipolarophile to construct a five-membered heterocyclic ring. In the context of spiropiperidine synthesis, this approach can be adapted to form the spiro-junction.
A common strategy involves the use of azomethine ylides as the 1,3-dipole. For example, the reaction of azomethine ylides with 3-Nitro-2(1H)-quinolones has been shown to be a versatile method for rapidly assembling quinoline-fused pyrrolidine scaffolds with a spiro-piperidine core. consensus.app This demonstrates the potential for creating complex, polycyclic spiro systems in a single, efficient step. consensus.app
Asymmetric 1,3-dipolar cycloadditions have also been developed to construct chiral spirocycles with high enantioselectivity. nih.gov While direct examples for spiro[isochroman-4,4'-piperidine] are not prevalent, the principles can be extended. For instance, the asymmetric cycloaddition of diazoacetates or nitrile oxides with α-methylene lactams yields chiral spirocyclic heterocycles. nih.gov This methodology is high-yielding and enantioselective for a range of substrates, showcasing the power of this approach for accessing stereochemically complex spiro-compounds. nih.gov The choice of solvent and the potential use of molecular sieves can significantly influence the yield and enantioselectivity of these reactions. nih.gov
Table 2: Factors Influencing Asymmetric 1,3-Dipolar Cycloadditions
| Condition | Effect on Enantioselectivity | Reference |
|---|---|---|
| Reduced Temperature (0 °C) | No improvement | nih.gov |
| Addition of 4 Å molecular sieves | Decreased enantioselectivity | nih.gov |
Aziridine (B145994) Ring Expansion Strategies
Aziridine ring expansion offers an alternative and powerful route to substituted piperidines. This strategy leverages the ring strain of the three-membered aziridine ring to drive the formation of larger, more stable heterocyclic systems. researchgate.netspringernature.com The activation of the aziridine nitrogen, often by an appropriate electrophile or through the formation of a transient bicyclic aziridinium (B1262131) ion, is a key step in this process. researchgate.net
One approach involves the alkylative ring-opening of a bicyclic aziridinium ion, which can be generated intramolecularly from a precursor like a 4-hydroxybutylaziridine. researchgate.net The subsequent reaction with an organocopper reagent can lead to the formation of 2-alkylsubstituted piperidines in moderate to high yields. researchgate.net This method allows for carbon-carbon bond formation on a "non-activated" aziridine. researchgate.net
More recently, rhodium-catalyzed ring expansions of aziridines have been developed to furnish highly substituted dehydropiperidines with excellent diastereocontrol. springernature.comnih.gov This reaction proceeds through the formation of an aziridinium ylide intermediate, which then undergoes a pseudo- springernature.comCurrent time information in Le Flore County, US.-sigmatropic rearrangement. springernature.com This powerful transformation allows for the creation of structurally complex dehydropiperidines in a single step and highlights the synthetic utility of aziridinium ylides. springernature.com The resulting dehydropiperidines can be further functionalized, providing access to a wide range of substituted piperidines. springernature.com
Table 3: Aziridine Ring Expansion Approaches
| Method | Key Intermediate | Product | Reference |
|---|---|---|---|
| Alkylative Ring-Opening | Bicyclic aziridinium ion | 2-Alkylsubstituted piperidine | researchgate.net |
Route Scouting and Process Development for Scalable Synthesis
The transition from a laboratory-scale synthesis to large-scale manufacturing requires meticulous route scouting and process development to ensure an efficient, robust, and economically viable process. spirochem.com This involves evaluating various potential synthetic routes by validating bond disconnections and intermediates, and then prioritizing the most promising options. spirochem.com
For a complex molecule like a spiro[isochroman-4,4'-piperidine] derivative, a key aspect of process development is the identification of a practical and high-yielding route for a crucial intermediate. clockss.org A case study on the synthesis of a key intermediate for a GPR119 agonist, which features a spiro[chromane-2,4'-piperidine] core, illustrates this process. clockss.org The initial synthesis relied on a Suzuki-Miyaura coupling reaction, which presented potential drawbacks for large-scale production, including the cost of the palladium catalyst, the need to remove residual palladium from the final product, and the use of boronic acid. clockss.org
An improved, scalable synthesis was developed starting from commercially available 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid. clockss.org This new route involved several key transformations, including the reduction of a spirochromanone-piperidine compound to a spirochromanol-piperidine, followed by further reduction to the desired spirochroman-piperidine. clockss.org
The process development phase focuses on optimizing reaction protocols for scalability, including improving conversion and selectivity, establishing efficient isolation procedures, and ensuring the final product meets stringent purity requirements. spirochem.com It also addresses safety profiles, waste minimization, and the selection of sustainable reagents, aligning with green chemistry principles. spirochem.com A demonstration batch at a significant scale (e.g., 10s to 100s of grams) is often performed to validate the robustness of the new synthesis before transferring the technology to a manufacturing partner. spirochem.com
Structure Activity Relationship Sar Studies of Spiro Isochroman 4,4 Piperidine Derivatives
General Principles of SAR in Spirocyclic Systems
Spirocyclic systems, characterized by two rings sharing a single common atom, have gained significant attention in medicinal chemistry due to their inherent three-dimensionality. nih.govwhiterose.ac.uk This rigid, well-defined spatial arrangement of atoms can lead to improved potency and selectivity for their biological targets. nih.gov The spirocyclic scaffold serves as a unique framework that can orient substituents in precise vectors, influencing how the molecule interacts with proteins, enzymes, or receptors. whiterose.ac.uk
Key principles of SAR in spirocyclic systems include:
Conformational Restriction: The fusion of two rings at a single point restricts the conformational flexibility of the molecule. This rigidity can "lock" the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency. nih.gov
Three-Dimensional Diversity: Spirocycles provide access to a broader area of three-dimensional chemical space compared to their flatter, non-spirocyclic counterparts. This allows for the exploration of novel interactions with biological targets. whiterose.ac.uk
Stereochemistry: The spiro center can be a source of chirality, leading to stereoisomers that may exhibit different biological activities and properties. The specific stereochemistry of the molecule can be crucial for optimal target engagement. nih.gov
Vectorial Elaboration: The spirocyclic core provides a stable platform from which substituents can be extended in well-defined directions, allowing for systematic exploration of the binding pocket of a biological target. whiterose.ac.uk
Impact of Substituents on Biological Activities
In the context of spiro[isochroman-4,4'-piperidine] (B1313526) derivatives, the length of the alkyl chain attached to the piperidine (B6355638) nitrogen has been shown to be a critical determinant of biological activity. Research on the inhibition of histamine (B1213489) release from rat peritoneal mast cells has demonstrated a clear relationship between the nature of the 1'-alkyl group and the compound's inhibitory potency. nih.gov
Studies have shown that the inhibitory activity varies with the length of the n-alkyl chain. For instance, in a series of 1'-alkylspiro[isochroman-4,4'-piperidines], the activity was found to be dependent on the number of carbon atoms in the alkyl substituent. This highlights the importance of the size and lipophilicity of this group in modulating the interaction with the biological target responsible for histamine release. nih.gov The introduction of longer alkyl chains can influence properties such as charge mobility and molecular packing, which in turn can affect the biological activity of the compound. rsc.org
The piperidine ring is a common motif in many biologically active compounds and serves as a versatile scaffold for chemical modification. mdpi.comchemrevlett.com In the case of spiro[isochroman-4,4'-piperidine] derivatives, substitutions on the piperidine ring can significantly influence their pharmacological profile.
The spirocyclic core of spiro[isochroman-4,4'-piperidine] provides a rigid framework that dictates the spatial orientation of the entire molecule. Modifications to this spiro structure can have a profound impact on the compound's interaction profile with its biological target. nih.gov
The conformational restriction imposed by the spiro linker is a key concept in the design of potent and selective ligands. nih.gov For instance, in the development of G-protein-coupled receptor 119 (GPR119) agonists, the spiro[chromane-2,4'-piperidine] scaffold was a defining structural feature that contributed to the high potency of the lead compounds. nih.gov This suggests that the specific geometry of the spirocyclic system is crucial for achieving the desired biological activity. Any alteration to the ring systems or the spiro center itself would likely change the three-dimensional shape of the molecule, thereby affecting its binding affinity and efficacy.
Specific SAR Examples
Research into spiro[isochroman-4,4'-piperidine] analogues has identified key structural features necessary for the inhibition of compound 48/80-induced histamine release from mast cells. nih.govnih.gov
A systematic investigation of various derivatives has revealed the following structural requirements for potent inhibitory activity:
The Spiro[isochroman-4,4'-piperidine] Scaffold: The presence of the intact spirocyclic system is fundamental for activity. nih.gov
The 1'-Substituent on the Piperidine Nitrogen: The nature of the substituent at the 1'-position of the piperidine ring is a major determinant of potency. A study comparing different alkyl and aralkyl groups showed that certain substituents led to significantly higher inhibitory activity. nih.gov
Optimal Alkyl Chain Length: As mentioned previously, the length of the alkyl chain at the 1'-position plays a crucial role. There appears to be an optimal chain length for maximal histamine release inhibition. nih.gov
The table below summarizes the inhibitory activity of selected spiro[isochroman-4,4'-piperidine] derivatives on histamine release.
| Compound | 1'-Substituent | Inhibition of Histamine Release (%) at 10 µg/mL |
| 1 | H | 15.2 |
| 2 | CH3 | 25.4 |
| 3 | C2H5 | 40.1 |
| 4 | n-C3H7 | 62.5 |
| 5 | n-C4H9 | 75.3 |
| 6 | n-C5H11 | 80.6 |
| 7 | n-C6H13 | 55.4 |
| 8 | Benzyl | 90.5 |
Data compiled from published research. nih.govnih.gov
SAR in GPR119 Agonists Based on Spiro[chromane-2,4'-piperidine]
While the primary focus is the isochroman (B46142) scaffold, a noteworthy and highly relevant area of research involves the closely related spiro[chromane-2,4'-piperidine] derivatives, which have been investigated as potent agonists for the G-protein-coupled receptor 119 (GPR119). nih.gov GPR119 is recognized as a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin (B600854) secretion. clockss.org
In the pursuit of novel GPR119 agonists, researchers identified a series of spiro[chromane-2,4'-piperidine] derivatives. An extensive SAR study led to the discovery of key structural features that govern the potency and efficacy of these compounds. nih.gov The initial design concept centered on employing conformational restriction in the molecule to enhance interaction with the receptor. nih.gov
A lead compound in this series, compound 11 , demonstrated moderate potency. nih.gov Through systematic modifications, an optimized drug candidate, (R)-29 , was identified with significantly improved potency and maximal efficacy. nih.gov The defining structural characteristics of this optimized series included a bulky benzyl-type substituent at one end of the molecule and a methylene (B1212753) linker between a sulfonyl group and a phenyl group in the "head" moiety of the compound. These features, combined with the rigid spiro-type scaffold, were crucial for the enhanced activity. nih.gov
The activity of these compounds is typically measured by their EC50 value, which is the concentration required to elicit a half-maximal response, and the Emax value, which represents the maximum response achievable.
| Compound | Structure | EC50 (nM) | Emax (%) |
| 11 | (Not publicly disclosed in detail) | 369 | 82 |
| (R)-29 | (R)-1,1,1-trifluoropropan-2-yl 6-(4-(((pyridin-2-ylmethyl)sulfonyl)methyl)phenyl)spiro[chromane-2,4'-piperidine]-1'-carboxylate | 54 | 181 |
This table presents data for Spiro[chromane-2,4'-piperidine] derivatives as GPR119 agonists. nih.govclockss.org
Conformational Restriction and its Role in SAR
The concept of conformational restriction is a cornerstone of the SAR for this class of spirocyclic compounds. nih.gov By locking the flexible parts of a molecule into a more rigid structure, it is possible to reduce the entropic penalty upon binding to the receptor, which can lead to a significant increase in potency. The spirocyclic core of both spiro[isochroman-4,4'-piperidine] and spiro[chromane-2,4'-piperidine] serves as a key element in this strategy.
In the development of the spiro[chromane-2,4'-piperidine] GPR119 agonists, the introduction of the spiro-type scaffold in the linker-to-tail moiety was a deliberate design choice to exploit conformational restriction. nih.gov This rigid structure orients the substituents on the piperidine ring in a defined spatial arrangement, which is believed to be favorable for binding to the GPR119 receptor. The substantial increase in potency from the initial lead compound 11 to the optimized candidate (R)-29 underscores the success of this strategy. nih.gov
Further studies on other conformationally restricted GPR119 agonists, such as those based on a 3,8-diazabicyclo[3.2.1]octane scaffold, have also highlighted that even minor structural changes that affect conformation can lead to large differences in pharmacology. nih.gov This emphasizes the critical importance of a molecule's three-dimensional shape and rigidity in achieving high-affinity and specific interactions with a biological target.
Molecular Mechanisms and Target Interactions of Spiro Isochroman 4,4 Piperidine Analogues
Investigation of Molecular Target Interactions
The biological activity of spiro[isochroman-4,4'-piperidine] (B1313526) analogues is fundamentally determined by their ability to bind to and modulate the function of specific molecular targets. Researchers employ a variety of in vitro techniques, including receptor binding assays and functional assays, to characterize these interactions quantitatively.
Receptor binding assays are crucial for determining the affinity of a ligand (the spiro-piperidine analogue) for its receptor. This is often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), with lower values indicating higher binding affinity.
Studies on spiro-substituted piperidines have revealed high affinity for neurokinin (NK) receptors. For instance, the analogue YM-44778 was developed as a dual antagonist for NK1 and NK2 receptors, showing high and well-balanced affinity with IC50 values of 18 nM and 16 nM, respectively. nih.gov Structure-activity relationship (SAR) studies indicated that introducing methoxy (B1213986) groups into the N-methylbenzamide moiety increased affinity for the NK1 receptor without significantly compromising NK2 receptor affinity. nih.gov
In the context of melanocortin receptors, a series of 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds were developed as potent and selective agonists for the melanocortin subtype-4 receptor (MC4R). researchgate.netnih.gov These compounds demonstrated high affinity for the MC4R, a key receptor in regulating energy homeostasis and feeding behavior. researchgate.net
Furthermore, novel spiro[chromane-2,4'-piperidine] derivatives have been identified as potent agonists for the G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.gov The initial lead compound in this series, compound 11, showed an EC50 value of 369 nM. nih.gov
Receptor Binding and Potency Data
| Compound Class | Target Receptor | Key Compound | Binding/Potency Value (IC50/EC50) |
|---|---|---|---|
| Spiro-substituted piperidine (B6355638) | Neurokinin-1 (NK1) | YM-44778 | 18 nM |
| Spiro-substituted piperidine | Neurokinin-2 (NK2) | YM-44778 | 16 nM |
| Spiro[chromane-2,4'-piperidine] | GPR119 | Compound 11 | 369 nM |
| Spiro[chromane-2,4'-piperidine] | GPR119 | (R)-29 | 54 nM |
Functional assays go beyond binding affinity to measure the biological response elicited by a compound. They determine whether a compound acts as an agonist (activator), antagonist (inhibitor), or inverse agonist, and quantify its efficacy (the maximum response it can produce, Emax) and potency (the concentration required to produce a half-maximal response, EC50).
For neurokinin receptor antagonists, functional activity was assessed in isolated tissue preparations. The compound YM-44778 demonstrated potent antagonistic activities against both NK1 and NK2 receptors, with IC50 values of 82 nM and 62 nM, respectively. nih.gov
In the development of GPR119 agonists, a cell-based assay was used to determine potency and efficacy. researchgate.net The optimized drug candidate, (R)-29, a spiro[chromane-2,4'-piperidine] derivative, was identified as a highly potent and efficacious agonist with an EC50 of 54 nM and an Emax of 181%. nih.gov This high maximal effect indicates that it is a more effective activator of the receptor than the initial lead compound. nih.gov
Melanocortin receptor agonists are evaluated by their ability to stimulate downstream signaling pathways. Activation of the MC4R by an agonist leads to the activation of a G protein (Gαs), which in turn activates adenylate cyclase to convert ATP to cyclic AMP (cAMP). palatin.com The potency (EC50) and efficacy (Emax) of these agonists are determined by measuring the amount of cAMP produced in cells expressing the receptor. palatin.com
Functional Assay Data
| Compound Class | Target Receptor | Key Compound | Assay Type | Functional Value |
|---|---|---|---|---|
| Spiro-substituted piperidine | Neurokinin-1 (NK1) | YM-44778 | Isolated Tissue (Antagonism) | IC50 = 82 nM |
| Spiro-substituted piperidine | Neurokinin-2 (NK2) | YM-44778 | Isolated Tissue (Antagonism) | IC50 = 62 nM |
| Spiro[chromane-2,4'-piperidine] | GPR119 | Compound 11 | Cell-based (Agonism) | Emax = 82% |
| Spiro[chromane-2,4'-piperidine] | GPR119 | (R)-29 | Cell-based (Agonism) | Emax = 181% |
Receptor Modulation Activities
The specific interactions of spiro[isochroman-4,4'-piperidine] analogues with their target receptors lead to distinct modulatory activities, including agonism and antagonism, which are responsible for their therapeutic potential.
Analogues based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold have been identified as potent and selective agonists of the melanocortin-4 receptor (MC4R). researchgate.netnih.gov The MC4R is a G protein-coupled receptor expressed in the brain that plays a critical role in energy balance. researchgate.net Agonism at this receptor by its endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), reduces food intake. palatin.com
The mechanism of action for MC4R agonists involves stimulating the receptor, leading to the activation of the G protein, Gαs. palatin.com This triggers a signaling cascade involving the production of cAMP, which in turn activates protein kinase A (PKA). palatin.com Activated PKA can then phosphorylate transcription factors like the cAMP response element-binding protein (CREB), ultimately modulating gene expression to promote satiety and reduce food intake. palatin.com The development of small-molecule spiro-piperidine based MC4R agonists represents a strategy to therapeutically target this pathway for conditions like obesity. researchgate.net
Spiro-substituted piperidines have been synthesized as antagonists of neurokinin receptors, which are involved in various physiological processes, including pain, inflammation, and smooth muscle contraction. nih.govmdpi.com The compound YM-44778 is a notable example, acting as a dual antagonist for both NK1 and NK2 receptors. nih.gov
Antagonism at these receptors involves the compound binding to the receptor but failing to elicit the conformational change necessary for activation. By occupying the binding site, the antagonist blocks the endogenous ligands, such as Substance P (for NK1R), from binding and initiating a biological response. mdpi.com SAR studies have shown that specific structural features are crucial for high-affinity binding and antagonism; for instance, a hydrogen bond-accepting group in the spiro-substituted piperidine moiety is important for high affinity at the NK2 receptor. nih.gov
Spiro[chromane-2,4'-piperidine] derivatives have been discovered as novel agonists of GPR119. nih.gov GPR119 is a G protein-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. researchgate.net Its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). medchemexpress.com These effects make GPR119 an attractive therapeutic target for type 2 diabetes mellitus. researchgate.netfrontiersin.org
The agonistic activity of these spiro compounds is achieved through a design that exploits conformational restriction in the molecule. nih.gov Extensive SAR studies led to the identification of compounds like (R)-29, which showed high potency and efficacy in activating the GPR119 signaling pathway. nih.gov The key structural features for these agonists include a spiro-type scaffold in the linker-to-tail moiety of the molecule. nih.gov
Opioid Receptor Modulation (for related spiropiperidines)
Spiropiperidine derivatives have been investigated for their ability to modulate opioid receptors, which are critical targets for pain management. The rigid nature of the spirocyclic system can enhance the pharmacokinetic profile and improve the interaction with the active site of these receptors. bepls.com
Research into various spiropiperidine analogues has revealed their potential as ligands for different opioid receptor subtypes, including the nociceptin/orphanin FQ (NOP) receptor, which is involved in pain and other neurological functions. nih.govrsc.org A series of N-substituted spiropiperidines, for instance, demonstrated high binding affinity for the NOP receptor and selectivity against other opioid receptors. nih.gov
Furthermore, docking studies of spiropiperidine analogues with the NOP receptor have helped to identify key stereospecific interactions that are crucial for their agonist activity. rsc.org These studies provide a framework for understanding how the spatial arrangement of functional groups on the spiro[isochroman-4,4'-piperidine] core could influence its interaction with opioid receptors. The development of a novel spiropiperidine opioid receptor-like 1 (ORL1) antagonist class was achieved through a focused library approach, highlighting the scaffold's utility in designing selective receptor modulators. nih.gov
| Compound Type | Target Receptor | Observed Activity | Key Findings |
| N-substituted spiropiperidines | Nociceptin (NOP) Receptor | High binding affinity and selectivity | Elaboration of the spiropiperidine core led to potent ligands. nih.gov |
| Triazospirodecanone derivatives | Nociceptin (NOP) Receptor | Submicromolar agonist activity | Enantiomers showed different potencies, with docking studies revealing stereospecific interactions. rsc.org |
| D-proline amide class with spiropiperidine core | Opioid Receptor-Like 1 (ORL1) | Potent antagonistic activity | Identified through a 3D-pharmacophore similarity-based library approach. nih.gov |
Somatostatin (B550006) Receptor Subtype 2 (sst2) Ligand Activity (for related spiropiperidines)
The somatostatin receptor subtype 2 (sst2) is a key target in the diagnosis and treatment of neuroendocrine tumors, where it is often overexpressed. nih.govmdpi.com While peptide analogues of somatostatin have been the primary focus, non-peptide ligands are being explored to overcome issues of in vivo stability. nih.gov
Although direct studies on Spiro[isochroman-4,4'-piperidine] analogues as sst2 ligands are not prevalent, the principles of non-peptide ligand design are applicable. A non-peptide sst2 agonist was identified and evaluated for its potential in targeted drug delivery to neuroendocrine cancers. nih.gov This ligand's structure, which allowed for conjugation at multiple sites, demonstrated that non-peptidic scaffolds can effectively mimic the binding of native somatostatin. nih.gov The binding of somatostatin and its analogues to sst2 receptors involves interactions with several transmembrane segments of the receptor. mdpi.com
The development of highly sst2-selective somatostatin antagonists has also been a significant area of research, with these molecules showing promise for radio-targeting tumors. nih.gov The design of such ligands underscores the importance of a rigid conformational structure to achieve high affinity and selectivity, a characteristic inherent to the spiropiperidine framework.
| Ligand Type | Target Receptor | Application | Key Findings |
| Non-peptide agonist | Somatostatin Receptor Subtype 2 (sst2) | Targeted drug delivery to neuroendocrine tumors | Showed SST2 receptor-mediated endocytosis and tumor uptake in vivo. nih.gov |
| Peptide antagonists | Somatostatin Receptor Subtype 2 (sst2) | Radio-targeting of sst2-expressing cancers | DOTA-conjugated analogues exhibited outstanding sst2 binding and antagonistic properties. nih.gov |
Enzyme Inhibition Studies (for related spirocompounds)
The rigid conformation conferred by the spiro atom can reduce the entropy penalty associated with binding to an enzyme's active site, making spiro compounds attractive candidates for enzyme inhibitors. nih.gov Spiro heterocyclic compounds are found in numerous natural products that exhibit enzyme inhibitory activity.
A notable example is the discovery of a novel spiropiperidine iminohydantoin that acts as an inhibitor of β-secretase (BACE-1), an important enzyme in the pathogenesis of Alzheimer's disease. nih.gov X-ray crystallography revealed that this inhibitor binds to the catalytic aspartates of the enzyme through bridging water molecules, a novel binding mode that guided the design of more potent compounds with good brain penetration. nih.gov
Pyranoid spirosugars have also been extensively studied as inhibitors of carbohydrate-processing enzymes, such as glycogen (B147801) phosphorylase. nih.gov These studies demonstrate that the spirocyclic structure is a versatile scaffold for designing inhibitors for a wide range of enzymes.
| Spiro Compound Class | Target Enzyme | Mechanism/Binding Mode | Significance |
| Spiropiperidine iminohydantoin | β-secretase (BACE-1) | Interacts with catalytic aspartates via bridging water molecules. nih.gov | Novel inhibitor template for a key Alzheimer's disease target. nih.gov |
| Pyranoid spirosugars | Carbohydrate-processing enzymes (e.g., glycogen phosphorylase) | Mimic the structure of natural carbohydrate substrates. | The rigid spirofused entity is key to their inhibitory activity. nih.gov |
Understanding Molecular Recognition and Ligand-Target Interactions
Molecular recognition is fundamental to the interaction between a ligand and its biological target, governing the specificity and stability of binding. nih.gov The conformational rigidity of spiro compounds, such as Spiro[isochroman-4,4'-piperidine] analogues, can significantly contribute to a more defined interaction with a target's binding site, reducing the entropic penalty of binding. nih.gov
Docking studies performed on spiropiperidine analogues targeting the NOP receptor have provided insights into the specific interactions that drive their activity. rsc.org These computational models help to elucidate the molecular basis for the observed structure-activity relationships and guide the design of new ligands with improved properties. The study of such interactions is a central theme in the development of active substances, as both stability and specificity are critical determinants of a compound's potential as a drug.
The principles of molecular recognition are not limited to protein targets. Studies on naphthyridine derivatives, for example, have explored their ability to selectively bind to biotin (B1667282) analogues, showcasing the modulation of association constants based on the host and guest structures. While not directly involving spiropiperidines, this research highlights the nuanced interplay of non-covalent interactions that govern molecular recognition.
| Compound/System | Interaction Studied | Methodology | Key Insight |
| Spiropiperidine analogues | Ligand-NOP receptor binding | Docking studies | Identified key stereospecific interactions responsible for agonist activity. rsc.org |
| Spiropiperidine iminohydantoin | Inhibitor-BACE-1 binding | X-ray crystallography | Revealed a novel binding mode involving bridging water molecules. nih.gov |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies of Spiro[isochroman-4,4'-piperidine] (B1313526) Analogues
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
Docking studies have been pivotal in exploring the therapeutic potential of spiro[isochroman-4,4'-piperidine] analogues. For instance, in the pursuit of new anti-tubercular agents, molecular docking of spiro[chroman-2,4'-piperidin]-4-one analogs was performed against the Mycobacterium tuberculosis tyrosine phosphatase B (PtpB) protein. nih.gov This analysis helped to elucidate the putative binding position of the most active compounds within the active site of the target protein. nih.gov
Similarly, in the context of cancer research, molecular dynamics and docking studies of a 1'-(4-(tert-butyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one derivative targeting the VEGFR-2 protein were conducted. researchgate.net These simulations suggested that the compound could be a promising anti-angiogenic lead. researchgate.net
Furthermore, spiro-isoquinolino piperidine (B6355638) derivatives have been investigated as potential phosphodiesterase 5 (PDE 5) inhibitors. nih.gov Modeling studies provided structural insights into their binding mechanisms, which is valuable for designing derivatives with enhanced inhibitory activity. nih.gov The versatility of the spiro[isochroman-4,4'-piperidine] scaffold is also evident in its exploration for antileishmanial activity, where docking experiments against Leishmania major pteridine (B1203161) reductase 1 (Lm-PTR1) helped to rationalize the observed in vitro activities. nih.gov
A summary of representative molecular docking studies is presented below:
| Target Protein | Spiro[isochroman-4,4'-piperidine] Analogue Investigated | Therapeutic Area |
| Mycobacterium tuberculosis PtpB | Spiro[chroman-2,4'-piperidin]-4-one derivatives | Anti-tubercular |
| VEGFR-2 | 1'-(4-(tert-butyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one | Anti-angiogenic (Cancer) |
| Phosphodiesterase 5 (PDE 5) | Furoxan coupled spiro-isoquinolino piperidine derivatives | Vasodilator |
| Leishmania major PTR1 | Spiro heterocycles bearing a piperidine moiety | Antileishmanial |
Density Functional Theory (DFT) Calculations in Structural and Mechanistic Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to understand the structural and mechanistic aspects of reactions involving spiro[isochroman-4,4'-piperidine] derivatives.
DFT calculations were instrumental in a study on the Ag(I)/PPh3-catalyzed diastereoselective synthesis of spiro[indole-3,4′-piperidine] derivatives. rsc.org These calculations revealed that strong non-covalent interactions between the substrate and the catalyst/ligand complex stabilize the spiroindoleninium intermediate through cation-π–π interactions, thus explaining the observed diastereoselectivity. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Analysis (for related spirocompounds)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While specific QSAR studies focusing exclusively on spiro[isochroman-4,4'-piperidine] are limited, research on related spiro compounds provides valuable insights.
For example, a QSAR study was conducted on anti-neoplastic spiro-alkaloids, specifically dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidines]. nih.govrsc.orgrsc.org This study successfully correlated the molecular descriptors of these compounds with their antitumor properties against various human tumor cell lines, including HELA, HEPG2, T-47D, MCF7, and HCT116. nih.govrsc.org Such models are crucial for guiding the synthesis of new analogues with potentially improved activity.
In another study, a 3D-QSAR model using Comparative Molecular Field Analysis (CoMFA) was developed for a series of dihydro-1,3,5-triazines and their spiro derivatives as dihydrofolate reductase (DHFR) inhibitors. nih.gov The model demonstrated a strong correlation between the steric and electrostatic properties of the compounds and their DHFR inhibitory activity, providing a guide for the design of novel inhibitors. nih.gov Similarly, 3D-QSAR and molecular docking studies on spiro-derivatives as inhibitors of acetyl-CoA carboxylase (ACC) have been performed, yielding models with good predictive ability. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational methods for studying the flexibility and dynamic behavior of molecules.
MD simulations have been employed to study the stability of spiro[isochroman-4,4'-piperidine] analogues when bound to their biological targets. For instance, after virtually screening for natural compounds targeting VEGFR-2, MD simulations were performed on 1'-(4-(tert-butyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one to confirm the stability of the protein-ligand complex over time. researchgate.net
In the investigation of spiro heterocycles with antileishmanial activity, MD simulations confirmed a stable and high-potential binding of the most active compounds to the Leishmania major pteridine reductase 1 (Lm-PTR1) enzyme. nih.gov These simulations are crucial for validating the binding poses obtained from molecular docking and for understanding the dynamic interactions that contribute to binding affinity. mdpi.com
Virtual Screening for Novel Ligands
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target.
While specific examples of large-scale virtual screening campaigns that led to the identification of spiro[isochroman-4,4'-piperidine] based ligands are not detailed in the provided results, the principles of this technique are highly relevant. Structure-based virtual screening, which relies on the 3D structure of the target protein, has been successfully used to identify inhibitors for various targets. nih.gov For instance, a consensus virtual screening protocol was developed to identify new potential inhibitors of the tubulin-microtubule system, a key target in cancer therapy. nih.gov This protocol combined molecular similarity, docking, pharmacophore modeling, and in silico ADMET predictions to prioritize candidates. nih.gov
The known biological activities of spiro[isochroman-4,4'-piperidine] analogues against targets like those involved in tuberculosis, cancer, and leishmaniasis make this scaffold an excellent candidate for inclusion in future virtual screening libraries to discover novel and potent therapeutic agents. nih.govresearchgate.netnih.gov
Spiro Isochroman 4,4 Piperidine As a Privileged Scaffold in Medicinal Chemistry Research
Role as a Versatile Building Block in Drug Discovery
The spiro[isochroman-4,4'-piperidine] (B1313526) core is considered a versatile building block in drug discovery due to its distinctive conformational rigidity and three-dimensional character. nih.gov This rigid structure allows for the precise positioning of functional groups in space, facilitating optimal interactions with biological targets. The isochroman (B46142) and piperidine (B6355638) components each offer sites for chemical modification, enabling the synthesis of diverse libraries of compounds with a wide range of physicochemical properties. This versatility allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles. The inherent properties of this scaffold make it an attractive starting point for developing new chemical entities. bldpharm.comnih.gov
Scaffold for Pharmacophore Development
A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. The spiro[isochroman-4,4'-piperidine] scaffold provides an excellent framework for the development of new pharmacophores. Its well-defined and rigid structure allows for the predictable placement of substituents, which can be tailored to interact with specific amino acid residues in a target protein's binding site. For instance, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or be functionalized to introduce basicity, while the aromatic ring of the isochroman moiety can engage in various interactions, including pi-stacking. This adaptability has been leveraged in the design of inhibitors for various enzymes and receptors. nih.gov
Design of Novel Therapeutic Agents
The unique structural features of the spiro[isochroman-4,4'-piperidine] scaffold have been instrumental in the design of novel therapeutic agents across different disease areas.
Lead Compound Identification and Optimization Strategies
The process of drug discovery often begins with the identification of a "lead compound," a molecule that exhibits a desired biological activity but may require further modification to enhance its potency, selectivity, and pharmacokinetic properties. The spiro[isochroman-4,4'-piperidine] framework has served as a foundation for the identification and optimization of several lead compounds.
Optimization strategies often involve systematically modifying the scaffold to improve its drug-like properties. spirochem.com This can include altering substituents on the aromatic ring or the piperidine nitrogen to enhance binding affinity and selectivity for the target. scienceopen.com Computational modeling techniques are frequently employed to guide these modifications, predicting how changes to the molecule's structure will affect its interaction with the target protein. researchgate.net This iterative process of design, synthesis, and biological evaluation allows for the refinement of lead compounds into potential drug candidates.
One common optimization strategy is structural simplification, where complex lead compounds are streamlined to improve synthetic accessibility and pharmacokinetic profiles. scienceopen.com This can involve removing unnecessary chiral centers or rings while retaining the key pharmacophoric elements. scienceopen.com
Exploration of Three-Dimensional Chemical Space
A significant challenge in modern drug discovery is the exploration of three-dimensional (3D) chemical space. Many traditional compound libraries are dominated by flat, two-dimensional molecules. The spiro[isochroman-4,4'-piperidine] scaffold, with its inherent 3D nature, provides access to novel regions of chemical space. nih.gov This is crucial for targeting complex protein-protein interactions and other challenging biological targets that are not effectively addressed by planar molecules. The rigid, spirocyclic nature of the scaffold introduces a defined spatial arrangement of substituents, allowing for a more thorough exploration of the geometric requirements of a binding site. nih.gov
Application in Specific Therapeutic Areas (Based on Scaffold Potential)
The versatility of the spiro[isochroman-4,4'-piperidine] scaffold has led to its investigation in a variety of therapeutic areas, with a notable focus on neurological disorders.
Neurological Disorder Research
The potential of spiro[isochroman-4,4'-piperidine] derivatives in the treatment of neurological disorders has been an active area of research. The ability of this scaffold to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system (CNS), makes it particularly attractive for this field.
Derivatives of this scaffold have been investigated as potential treatments for neurodegenerative diseases such as Alzheimer's disease. google.com The rationale is that the unique 3D structure can be tailored to interact with key pathological targets in the brain. Furthermore, spiro-piperidine compounds have been designed and evaluated as neurokinin receptor antagonists, which have potential applications in managing various neurological conditions. nih.gov Research has also explored the use of these compounds for their multimodal activity against pain, targeting both the sigma (σ) receptor and the μ-opioid receptor. wipo.int The development of spirooxindole compounds, which share structural similarities in their spirocyclic nature, has also shown promise in preventing the formation of protein fibrils associated with neurodegenerative diseases. nih.gov
Analgesic Agents
The quest for potent and safer analgesic drugs has led researchers to explore novel chemical scaffolds, including spiro-piperidine derivatives. While direct studies on the spiro[isochroman-4,4'-piperidine] nucleus for analgesia are limited, structurally related spiro-isoquinoline-4,4'-piperidine compounds have emerged as promising candidates. These compounds exhibit a dual pharmacological activity, targeting both the μ-opioid receptor and the sigma-1 (σ₁) receptor. wipo.intgoogle.com This multimodal approach is designed to enhance analgesic efficacy while potentially mitigating some of the adverse effects associated with traditional opioids. google.com
The strategy involves creating single-molecule, dual-target ligands that can offer a more balanced and synergistic approach to pain management. google.com A patent filed for these compounds highlights their potential in treating pain by providing derivatives that bind to both receptors with high affinity, preferably with a Ki value of less than 100 nM for both targets. wipo.intgoogle.com
Further demonstrating the utility of the spiro-piperidine framework in analgesia, a series of 1'-methylxanthene-9-spiro-4'-piperidines has been investigated. nih.gov The introduction of a hydroxyl group into the xanthene ring system of these molecules produced potent μ-opiate agonists, underscoring the importance of specific substitutions in modulating activity. nih.gov
| Scaffold | Biological Target(s) | Therapeutic Potential | Key Findings |
|---|---|---|---|
| Spiro[isoquinoline-4,4'-piperidine] | μ-opioid receptor, Sigma-1 (σ₁) receptor | Pain | Compounds show dual binding activity, aiming for a synergistic analgesic effect. wipo.intgoogle.com |
| Xanthene-9-spiro-4'-piperidine | μ-opiate receptor | Pain | Hydroxylated derivatives exhibit potent opiate agonist activity. nih.gov |
Anti-Inflammatory Agents (Histamine Release Inhibition)
The spiro[isochroman-4,4'-piperidine] scaffold has been directly implicated in the development of anti-inflammatory agents, specifically as inhibitors of histamine (B1213489) release from mast cells. nih.gov Research has focused on the synthesis and structure-activity relationships of 1'-alkylspiro[isochroman-4,4'-piperidines]. nih.govnih.gov
In these studies, various analogs were prepared and evaluated for their ability to inhibit histamine release induced by compound 48/80 in rat peritoneal mast cells. nih.gov The findings indicate that the nature of the alkyl substituent on the piperidine nitrogen is a critical determinant of activity. The structural requirements for potent inhibition have been systematically explored, leading to the identification of several compounds with significant histamine release-inhibiting properties. nih.govnih.gov This line of research suggests that the spiro[isochroman-4,4'-piperidine] framework is a viable starting point for developing novel anti-inflammatory or anti-allergic drugs that act by stabilizing mast cells. nih.gov
| Compound Type | Assay | Biological Activity | Key Structural Feature |
|---|---|---|---|
| 1'-Alkylspiro[isochroman-4,4'-piperidines] | Compound 48/80-induced histamine release from rat mast cells | Inhibition of histamine release | The 1'-alkyl group on the piperidine ring is crucial for activity. nih.govnih.gov |
| Spiro[isochroman-piperidine] analogs | In vitro mast cell degranulation | Anti-inflammatory / Anti-allergic potential | The specific spirocyclic core provides a rigid framework for interaction with biological targets. nih.gov |
Anti-Mycobacterial Activity (for related spirochromanones)
Tuberculosis remains a major global health threat, necessitating the discovery of new anti-mycobacterial agents. The chromanone pharmacophore has been a known source of anti-mycobacterial properties, which has prompted the investigation of related spirocyclic systems. A series of chemically modified bis-spirochromanones were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov
Several of these compounds demonstrated good anti-mycobacterial activity, with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL. nih.gov The MIC is defined as the lowest concentration of a drug that inhibits more than 99% of the bacterial population's growth. nih.gov Molecular docking studies suggest that these active compounds may exert their effect by binding to and inhibiting the FtsZ protein, which is essential for bacterial cell division. nih.gov The inhibition of FtsZ leads to the disruption of the cell division complex, causing the bacteria to filament and lyse. nih.gov The promising in vitro potency of these spirochromanones identifies them as a valuable scaffold for the development of new antitubercular drugs. nih.gov
| Compound Class | Target Organism | Proposed Mechanism of Action | Reported Activity (MIC) |
|---|---|---|---|
| Bis-spirochromanones | Mycobacterium tuberculosis H37Rv | Inhibition of FtsZ protein | As low as 3.125 µg/mL nih.gov |
Potential in Metabolic Disorders (for related spiro-isobenzofuran derivatives)
A review of the scientific literature did not yield significant research specifically linking spiro-isobenzofuran derivatives to the treatment of metabolic disorders. However, this class of compounds is being actively investigated for a range of other therapeutic applications.
For instance, certain isobenzofuran-1(3H)-one derivatives have been evaluated for their amoebicidal activity against Acanthamoeba castellanii, with some showing the ability to induce programmed cell death in the organism. csic.es Other research has focused on the synthesis of spiro[isobenzofuran-1(3H),2'-pyrrolidine] derivatives for their potential use in therapeutics, although specific applications were not detailed in the context of metabolic disease. google.com Furthermore, a novel spiro[isobenzofuran-1,2'-naptho[1,8-bc]furan] compound, named Oleaceran, was isolated from a terrestrial Streptomyces species, indicating that nature produces complex spiro-isobenzofuran structures, though its biological activity has yet to be fully characterized. nih.gov These findings show that while the potential in metabolic disorders is currently unexplored, related spiro-isobenzofuran structures are of significant interest in other areas of medicinal chemistry.
Derivatization Strategies and Analog Design
Functionalization of the Piperidine (B6355638) Ring
The piperidine nitrogen of the Spiro[isochroman-4,4'-piperidine] (B1313526) scaffold is a common site for derivatization, allowing for the introduction of diverse functionalities that can significantly influence the compound's biological activity.
One of the most straightforward and widely used strategies is the N-alkylation of the piperidine ring. Research has shown that the introduction of various alkyl groups at the 1'-position can modulate the pharmacological profile of the resulting compounds. For instance, a series of 1'-alkylspiro[isochroman-4,4'-piperidines] were synthesized and evaluated for their ability to inhibit histamine (B1213489) release.
Another key functionalization strategy involves the N-acylation of the piperidine nitrogen. This approach is often used to introduce a range of substituents, including those that can act as bioisosteres or impart specific physicochemical properties. Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are also commonly attached to the piperidine nitrogen during multi-step syntheses to allow for selective reactions at other positions of the molecule. For example, the synthesis of 3-tert-butyloxycarbonyl-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4']-piperidine has been reported as a key step in the preparation of more complex derivatives. nih.gov
Furthermore, the piperidine ring can be part of more complex synthetic schemes, such as in the formation of furoxan-coupled spiro-isoquinolino-piperidine derivatives. In these cases, the piperidine nitrogen is typically functionalized after the construction of the main spirocyclic core. nih.gov The synthesis of spiropiperidines, in general, has been a topic of significant interest, with numerous methods developed for the construction and functionalization of the piperidine ring within a spirocyclic framework. whiterose.ac.uk
Table 1: Examples of Piperidine Ring Functionalization This table is interactive. You can sort and filter the data.
| Derivative Type | Functionalization Strategy | Example Substituent/Group | Purpose/Application |
|---|---|---|---|
| N-Alkyl | Alkylation | Methyl, Ethyl, Propyl | Modulation of biological activity (e.g., histamine release inhibition) |
| N-Acyl | Acylation | Benzoyl | Introduction of diverse functionalities, intermediates for further synthesis |
| N-Protected | Protection | tert-butyloxycarbonyl (Boc) | Protection of the nitrogen during multi-step synthesis |
| N-Aryl | Arylation | Phenyl | Exploration of structure-activity relationships |
| N-Heteroaryl | Heteroarylation | Pyridinyl | Introduction of specific binding motifs |
| Furoxan-coupled | Multi-step synthesis | Furoxan moiety | Development of NO-releasing PDE5 inhibitors |
Modification of the Isochroman (B46142) Moiety
The isochroman portion of the Spiro[isochroman-4,4'-piperidine] scaffold offers additional opportunities for structural modification, which can be crucial for fine-tuning the interaction of the molecule with its biological target.
A primary strategy for modifying the isochroman moiety is through substitution on the aromatic ring. These substitutions can alter the electronic properties and steric profile of the molecule, leading to changes in binding affinity and selectivity. For example, the synthesis of spiro[chromane-2,4'-piperidine] derivatives as G-protein-coupled receptor 119 (GPR119) agonists has involved modifications on the chromane (B1220400) ring system. clockss.org
In a practical synthesis of a key intermediate for a novel GPR119 agonist, (4-(spiro[chromane-2,4'-piperidin]-6-yl)phenyl)methanol, the chromane portion was constructed from 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid, highlighting a synthetic route where the isochroman-like structure is built with a pre-existing substitution pattern. clockss.org This approach allows for the strategic placement of functional groups on the aromatic part of the isochroman ring.
Table 2: Examples of Isochroman Moiety Modification This table is interactive. You can sort and filter the data.
| Modification Type | Strategy | Example Modification | Purpose/Application |
|---|---|---|---|
| Aromatic Substitution | Electrophilic Aromatic Substitution | Bromination, Nitration | Introduction of functional groups for further derivatization |
| Biaryl Coupling | Suzuki-Miyaura Coupling | Phenyl, substituted phenyl | Construction of biaryl structures to enhance potency |
| Hydroxylation | Multi-step synthesis | Introduction of a hydroxyl group | Altering polarity and potential for hydrogen bonding |
| Alkoxylation | Williamson Ether Synthesis | Methoxy (B1213986), Ethoxy | Modifying lipophilicity and steric properties |
Introduction of Various Substituents
The introduction of a diverse range of substituents at various positions on the Spiro[isochroman-4,4'-piperidine] scaffold is a cornerstone of analog design. These substituents can serve multiple purposes, from enhancing potency and selectivity to improving pharmacokinetic properties.
Research has demonstrated that the nature and position of substituents are critical for biological activity. For instance, in the development of inhibitors of histamine release, different alkyl groups were introduced on the piperidine nitrogen, and the resulting structure-activity relationships were studied. nih.govnih.gov
In the context of GPR119 agonists, a terminal benzyl-type bulky substituent and a methylene (B1212753) linker between a sulfonyl and phenyl group were identified as key structural features for enhanced potency. clockss.org The synthesis of these complex molecules often involves multi-step sequences where substituents are introduced on both the piperidine and isochroman moieties.
The synthesis of spiro-isoquinolino-piperidine derivatives as potential PDE5 inhibitors involved the introduction of various substituted phenyl groups on a furoxan ring, which was then coupled to the piperidine nitrogen. nih.gov This highlights the strategy of attaching complex, functionalized side chains to the core scaffold.
Table 3: Examples of Introduced Substituents and Their Effects This table is interactive. You can sort and filter the data.
| Substituent | Position | Observed Effect/Purpose | Compound Class/Target |
|---|---|---|---|
| Alkyl groups | Piperidine Nitrogen (1') | Modulation of histamine release inhibition | Histamine Release Inhibitors |
| Benzyl-type bulky group | Head moiety | Enhanced potency | GPR119 Agonists |
| Methylene linker | Between sulfonyl and phenyl | Enhanced potency | GPR119 Agonists |
| Substituted phenyl (on furoxan) | Piperidine Nitrogen (via linker) | Modulation of PDE5 inhibition and NO release | PDE5 Inhibitors |
| Trifluoromethyl | Aromatic ring | Increased metabolic stability and lipophilicity | General Drug Design |
Strategies for Enhancing Target Specificity and Potency
A primary goal in the design of Spiro[isochroman-4,4'-piperidine] analogs is the enhancement of their specificity and potency towards a particular biological target. Several rational design strategies have been successfully employed to achieve this.
One effective strategy is the use of conformational restriction. By introducing rigid structural elements, the molecule can be locked into a specific conformation that is optimal for binding to the target receptor. The spirocyclic nature of the core scaffold itself contributes to this rigidity. Further conformational constraint in the linker-to-tail moiety was a key concept in the design of potent GPR119 agonists. clockss.org
Another powerful strategy is the hybridization of the core scaffold with other pharmacologically active moieties. For example, the development of furoxan-coupled spiro-isoquinolino-piperidine derivatives aimed to combine the PDE5 inhibitory activity of the spirocyclic core with the nitric oxide (NO) releasing properties of the furoxan ring. nih.gov This approach can lead to compounds with dual modes of action or improved pharmacological profiles.
Structure-activity relationship (SAR) studies are fundamental to enhancing potency. By systematically modifying different parts of the molecule and evaluating the resulting changes in activity, researchers can identify key structural features required for optimal interaction with the target. This iterative process of design, synthesis, and testing has been applied to various classes of Spiro[isochroman-4,4'-piperidine] derivatives, including histamine release inhibitors and GPR119 agonists. clockss.orgnih.govnih.gov
Application of Derivatization Tags in Analytical Research
In analytical research, derivatization tags are chemical moieties that are attached to an analyte to enhance its detectability or separability. While specific examples for Spiro[isochroman-4,4'-piperidine] are not extensively documented in the provided search results, general principles of using derivatization tags for piperidine-containing compounds can be applied.
One common application is to improve the sensitivity of detection in techniques like liquid chromatography-mass spectrometry (LC-MS) or supercritical fluid chromatography-mass spectrometry (SFC-MS). For instance, a high proton affinity tag like N-(4-aminophenyl)piperidine can be used to derivatize compounds, significantly improving their ionization efficiency in the mass spectrometer and leading to lower detection limits. nih.govrowan.edu This would be a viable strategy for quantifying low concentrations of Spiro[isochroman-4,4'-piperidine] or its metabolites in biological matrices.
Another important application of derivatization tags is in imaging studies, particularly Positron Emission Tomography (PET). This requires the introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the molecule. The synthesis of ¹⁸F-labeled Spiro[isochroman-4,4'-piperidine] analogs would allow for the non-invasive in vivo visualization and quantification of their distribution and target engagement. The development of hydrophilic ¹⁸F-fluorosulfotetrazines for radiolabeling highlights the ongoing efforts to create suitable tags for PET imaging of complex molecules. nih.gov The introduction of a trifluoromethoxy group, which contains fluorine, is another strategy that could be adapted for creating PET imaging agents. nuph.edu.ua
Synthesis of Complex Spirocyclic Derivatives
The synthesis of complex derivatives based on the Spiro[isochroman-4,4'-piperidine] scaffold often requires sophisticated synthetic strategies to construct the intricate three-dimensional architecture and introduce multiple functional groups with high levels of control.
Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of complex spirocyclic compounds. MCRs allow for the formation of several bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. While not specifically detailed for Spiro[isochroman-4,4'-piperidine] in the search results, MCRs are a well-established strategy for the synthesis of other complex spiropiperidines. whiterose.ac.uk
Ring-closing metathesis (RCM) is another modern synthetic method that has been employed for the formation of the piperidine ring in spirocyclic systems. This reaction is particularly useful for creating unsaturated heterocyclic rings, which can then be hydrogenated to the corresponding saturated piperidines. whiterose.ac.uk
Classical synthetic approaches often involve the sequential construction of the spirocyclic system. This can be achieved by either forming the piperidine ring onto a pre-existing isochroman-like precursor or by constructing the isochroman ring onto a pre-functionalized piperidine. A review of spiropiperidine synthesis highlights these two general strategies, with numerous examples of intramolecular cyclizations, cycloadditions, and other ring-forming reactions. whiterose.ac.uk For example, the synthesis of a key intermediate for a GPR119 agonist involved a multi-step sequence starting from commercially available precursors to build the spiro[chromane-2,4'-piperidine] core. clockss.org
Advanced Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies
The synthesis of the spiro[isochroman-4,4'-piperidine] (B1313526) core and its derivatives is a key area of ongoing research. While classical methods exist, the development of more efficient, stereoselective, and versatile synthetic routes is crucial for accessing a wider diversity of analogues. whiterose.ac.uk Future efforts are directed towards the use of modern synthetic strategies to construct this complex three-dimensional scaffold.
Recent advances in synthetic organic chemistry offer promising avenues for the construction of spiropiperidine structures. whiterose.ac.uk Methodologies such as palladium-catalyzed tandem Heck coupling/cyclization reactions, which have been used for synthesizing 1-isochromanones, could be adapted for the spiro[isochroman-4,4'-piperidine] system. acs.org Similarly, intramolecular cyclization cascades, including those mediated by radicals or transition metals, present powerful tools for forming the piperidine (B6355638) ring onto a pre-existing isochroman (B46142) precursor or vice versa. mdpi.com For instance, a practical, high-yield synthesis for a key intermediate of a GPR119 agonist was developed starting from 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid, demonstrating the feasibility of scalable synthetic routes. clockss.org
One established method for creating similar spiro[isochroman-3,4'-piperidine]-1-ones involves the Stobbe condensation of ethyl homophthalate with 1-alkyl-4-piperidones, followed by cyclization. acs.org Another approach involves the cyclization of 1-alkyl-4-hydroxy-4-[2-(methylcarbamoyl)benzyl]-piperidines. acs.org The synthesis of furoxan-coupled spiro-isoquinolino piperidine derivatives has also been reported, involving multiple steps starting from the formation of 1-benzyl-4-phenylpiperidine-4-carboxylic acid. nih.gov These existing methods provide a foundation for developing novel strategies with improved efficiency and broader substrate scope.
Table 1: Overview of Synthetic Strategies for Spiro[isochroman-piperidine] and Related Scaffolds
| Synthetic Strategy | Description | Key Intermediates/Reagents | Reference |
| Cyclization of Benzylpiperidines | Heating of 1-alkyl-4-hydroxy-4-[2-(methylcarbamoyl)benzyl]-piperidines to form the isochromanone ring. | 1-Alkyl-4-hydroxy-4-[2-(methylcarbamoyl)benzyl]-piperidines | acs.org |
| Stobbe Condensation & Cyclization | Condensation of ethyl homophthalate with 1-alkyl-4-piperidones followed by cyclization to yield spiro[isochroman-3,4'-piperidin]-1-ones. | Ethyl homophthalate, 1-alkyl-4-piperidones | acs.org |
| Multi-step Synthesis from Biphenyl Acid | A practical synthesis starting from 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid for a GPR119 agonist intermediate. | 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid, tert-butyl 4-oxopiperidine-1-carboxylate | clockss.org |
| Intramolecular Cyclization/Reduction | A cascade reaction involving the cyclization of linear amino-aldehydes or related substrates to form the piperidine ring. | Linear amino-aldehydes, cobalt(II) catalyst | mdpi.com |
| Furoxan Coupling | Synthesis of furoxan-coupled spiro-isoquinolino piperidine derivatives for potential PDE 5 inhibition. | 1-benzyl-4-phenylpiperidine-4-carboxylic acid, furoxan precursors | nih.gov |
Deepening the Understanding of Molecular Interactions
A fundamental aspect of advancing spiro[isochroman-4,4'-piperidine] research is to gain a deeper understanding of how these molecules interact with their biological targets at a molecular level. Structure-activity relationship (SAR) studies are pivotal in this endeavor, providing insights into how specific structural modifications influence biological activity. nih.govnih.govresearchgate.net
For example, SAR studies on spiro[isochromanpiperidine] analogues for the inhibition of histamine (B1213489) release have elucidated the structural requirements for this activity. nih.govnih.gov These studies have explored the impact of substituents on both the isochroman and piperidine rings. acs.orgnih.gov Similarly, research on spiro[chromane-2,4'-piperidine] derivatives as G-protein-coupled receptor 119 (GPR119) agonists revealed that conformational restriction in the linker-to-tail moiety was a key design concept. nih.gov The three-dimensional nature of the spirocyclic scaffold is considered a key feature that contributes to the bioactivities of these compounds. nih.gov
Molecular modeling and docking simulations are increasingly used to visualize and analyze these interactions. nih.govnih.gov For instance, docking studies of furoxan-coupled spiro-isoquinolino piperidine derivatives with phosphodiesterase 5 (PDE5) provided structural insights into their observed inhibitory activity. nih.gov These computational methods help to identify key hydrogen bonds, hydrophobic interactions, and other forces that govern the binding of the ligand to the active site of the protein.
Table 2: Summary of Key Molecular Interactions and SAR Findings
| Target/Application | Key Structural Features | Interaction Type | Reference |
| Histamine Release Inhibition | N-alkyl group on the piperidine ring; substituents on the isochroman ring. | Structure-Activity Relationship (SAR) | acs.orgnih.govnih.gov |
| GPR119 Agonism | Spiro-type scaffold in the linker-to-tail moiety; terminal benzyl-type substituent. | Conformational restriction; SAR | nih.gov |
| HDAC Inhibition | N-aryl and N-alkylaryl substituents on the piperidine ring. | SAR; improved pharmacokinetic profile | nih.gov |
| PDE 5 Inhibition | Furoxan coupled to the spiro-isoquinolino piperidine skeleton. | Molecular docking; SAR | nih.gov |
| α1-Adrenergic Receptor Antagonism | Arylpiperazine moiety hybridized with an isochroman-4-one (B1313559) scaffold. | SAR; Vasodilation potency | nih.gov |
Rational Design of Next-Generation Spiro[isochroman-4,4'-piperidine] Analogues
The insights gained from SAR and molecular interaction studies are being leveraged for the rational design of new and improved spiro[isochroman-4,4'-piperidine] analogues. researchgate.netnih.gov By understanding which parts of the molecule are essential for activity and which can be modified to enhance properties like potency, selectivity, and pharmacokinetic profile, medicinal chemists can design the next generation of drug candidates more efficiently. nih.gov
A prime example is the development of GPR119 agonists for the potential treatment of type 2 diabetes. nih.gov An initial lead compound was optimized through extensive SAR studies, leading to the identification of a candidate with significantly improved potency. nih.gov The defining features of this optimized series included a terminal bulky substituent and a specific linker, highlighting the success of the rational design approach. nih.gov
Another illustration is the design of novel histone deacetylase (HDAC) inhibitors based on the spiro[chromane-2,4'-piperidine] scaffold. nih.gov Starting with a lead compound, researchers prepared a series of derivatives with different substituents on the piperidine nitrogen. This led to the discovery of compounds with improved in vivo pharmacokinetic profiles and superior antitumor activity in a xenograft model. nih.gov This demonstrates how rational modifications can translate to enhanced in vivo efficacy.
Table 3: Examples of Rationally Designed Spiro[isochroman-4,4'-piperidine] Analogues
| Analogue Class | Design Strategy | Resulting Improvement | Target/Application | Reference |
| GPR119 Agonists | Conformational restriction and extensive SAR | Increased potency (EC50 from 369 nM to 54 nM) | Type 2 Diabetes | nih.gov |
| HDAC Inhibitors | Modification of N-substituent on the piperidine ring | Improved pharmacokinetics and in vivo antitumor activity | Cancer | nih.gov |
| Dual Sigma/μ-Opioid Receptor Ligands | Combining pharmacophores in a single molecule | Multimodal activity for pain treatment | Pain | wipo.intgoogle.com |
| PDE 5 Inhibitors | Hybridization with NO-releasing furoxan moiety | Moderate PDE 5 inhibition and NO release | Cardiovascular Diseases | nih.gov |
| α1-Adrenergic Receptor Antagonists | Hybridization of isochroman-4-one with arylpiperazine | Potent vasodilation and α1-antagonistic activity | Hypertension | nih.gov |
Exploration of New Therapeutic Applications Beyond Current Scope
The versatility of the spiro[isochroman-4,4'-piperidine] scaffold suggests that its therapeutic potential may extend beyond the currently investigated areas. While significant research has focused on its use as an inhibitor of histamine release nih.govnih.gov, a GPR119 agonist for diabetes clockss.orgnih.gov, an HDAC inhibitor for cancer nih.gov, and a dual sigma/μ-opioid receptor modulator for pain wipo.intgoogle.com, the unique structural and chemical properties of this scaffold warrant exploration in other disease contexts.
For instance, the ability of certain derivatives to act as phosphodiesterase (PDE) inhibitors opens up possibilities for treating cardiovascular and other disorders. nih.gov The development of PDE5 inhibitors based on this scaffold could be explored further for conditions like pulmonary hypertension. nih.gov Furthermore, the structural similarity of the piperidine moiety to neurotransmitters suggests that spiro[isochroman-4,4'-piperidine] derivatives could be investigated for their activity on other central nervous system (CNS) targets, potentially leading to new treatments for neurological or psychiatric disorders.
The anti-proliferative activity observed with HDAC inhibitor analogues could be extended to other cancer types, and the scaffold could be functionalized to target other cancer-related pathways. nih.gov The demonstrated antioxidant properties of some related piperidine-containing compounds also suggest a potential role in diseases associated with oxidative stress. researchgate.net
Table 4: Current and Potential Therapeutic Applications
| Therapeutic Area | Specific Target/Mechanism | Status | Reference |
| Allergy & Inflammation | Inhibition of histamine release | Preclinical | acs.orgnih.govnih.gov |
| Type 2 Diabetes | GPR119 agonism | Preclinical/Discovery | clockss.orgnih.gov |
| Cancer | HDAC inhibition | Preclinical | nih.gov |
| Pain | Dual sigma (σ) and μ-opioid receptor modulation | Preclinical/Patented | wipo.intgoogle.com |
| Cardiovascular Disease | PDE 5 inhibition | Exploratory | nih.gov |
| Hypertension | α1-adrenergic receptor antagonism | Preclinical | nih.gov |
| CNS Disorders | (Potential) Modulation of various CNS receptors | Future Perspective | |
| Oxidative Stress-Related Diseases | (Potential) Antioxidant activity | Future Perspective | researchgate.net |
Integration of Advanced Computational and Experimental Approaches
The future of drug discovery with the spiro[isochroman-4,4'-piperidine] scaffold will heavily rely on the seamless integration of advanced computational and experimental methods. This synergistic approach can significantly streamline the process of identifying and optimizing lead compounds.
In silico techniques, such as molecular docking and molecular dynamics simulations, are invaluable for predicting how different analogues will bind to a target protein, as seen in studies on PDE5 inhibitors. nih.govmdpi.com These methods allow for the rapid screening of virtual libraries of compounds, prioritizing those with the highest predicted affinity and best fit for subsequent synthesis and experimental testing. Computational tools can also predict pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), helping to identify candidates with favorable drug-like characteristics early in the discovery process. mdpi.com
The predictions from computational models must then be validated through rigorous experimental work. In vitro assays are used to determine the actual biological activity, such as enzyme inhibition or receptor binding, and cellular activity. nih.govmdpi.com Promising compounds are then advanced to in vivo studies in animal models to assess their efficacy and pharmacokinetic profiles, as has been done for GPR119 agonist and HDAC inhibitor candidates. nih.govnih.gov This iterative cycle of computational design, synthesis, and experimental testing allows for a more focused and efficient path toward the development of new medicines.
Table 5: Integration of Computational and Experimental Methods
| Approach | Description | Application Example | Reference |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein's active site. | Identifying potential PDE 5 inhibitors and anti-prostate cancer agents. | nih.govmdpi.com |
| Molecular Dynamics Simulations | Simulates the movement of atoms in a protein-ligand complex over time to assess stability. | Testing protein-ligand interactions for potential anti-prostate cancer agents. | mdpi.com |
| In Silico ADME Prediction | Computationally estimates the pharmacokinetic properties of a compound. | Anticipating drug similarity and pharmacokinetic properties of novel derivatives. | mdpi.com |
| In Vitro Biological Assays | Measures the biological activity of a compound in a controlled laboratory setting (e.g., enzyme inhibition, cell proliferation). | Evaluating HDAC inhibitory activity and cytotoxicity against cancer cell lines. | nih.govmdpi.com |
| In Vivo Pharmacokinetic (PK) Studies | Measures the absorption, distribution, metabolism, and excretion of a drug in a living organism. | Characterizing the improved PK profile of novel HDAC inhibitors. | nih.gov |
| In Vivo Efficacy Studies | Evaluates the therapeutic effect of a drug in an animal model of disease. | Testing the glucose-lowering effect of GPR119 agonists in mice. | nih.gov |
Q & A
Basic: What are the optimal synthetic routes for Spiro[isochroman-4,4'-piperidine], and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves cyclocondensation between isochroman and piperidine derivatives under catalytic or solvent-mediated conditions. Key parameters include:
- Catalyst selection : Acidic or basic catalysts (e.g., HCl, triethylamine) influence spirocyclic ring closure efficiency .
- Temperature control : Reactions often require reflux (e.g., in ethanol or THF) to achieve high yields .
- Purification : Column chromatography or recrystallization ensures purity, monitored via TLC .
For optimization, use a factorial design to test variables (e.g., solvent polarity, temperature gradients) and analyze yields via HPLC-MS .
Basic: How are structural and spectroscopic characteristics of Spiro[isochroman-4,4'-piperidine] validated?
Methodological Answer:
Characterization employs:
- X-ray crystallography : Resolves spirocyclic conformation (e.g., CCDC 843674 confirms bond angles) .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., spiro carbon at δ 60–70 ppm) .
- IR spectroscopy : Confirms functional groups (e.g., C-O stretching in isochroman at ~1200 cm⁻¹) .
Cross-validate with HRMS (e.g., Bruker UHR-TOF) for molecular formula accuracy .
Advanced: How do structural modifications impact the compound’s bioactivity, particularly in histamine release inhibition?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Alkyl chain length : 1'-alkyl substitutions (e.g., methyl vs. ethyl) modulate mast cell membrane interaction, affecting histamine release inhibition (IC₅₀ varies by >50%) .
- Ring conformation : Spiro[isochroman-3,4-piperidine] analogues show lower activity than 4,4'-isomers due to steric hindrance .
Use in vitro mast cell assays (e.g., rat peritoneal cells exposed to compound 48/80) to quantify inhibition. Pair with molecular docking to predict target binding (e.g., histidine decarboxylase) .
Advanced: What mechanistic insights explain the SNAr reactivity of piperidine derivatives in spirocyclic systems?
Methodological Answer:
The SNAr mechanism involves nucleophilic attack by piperidine’s nitrogen on electron-deficient aromatic rings (e.g., 2,4-dinitrochlorobenzene). Key factors:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating Meisenheimer complex formation .
- pH control : Basic conditions deprotonate piperidine, enhancing nucleophilicity .
Monitor intermediates via UV-Vis spectroscopy (e.g., λmax shifts at 300–400 nm indicate complex formation) .
Advanced: How can computational models predict Spiro[isochroman-4,4'-piperidine] interactions with biological targets?
Methodological Answer:
- Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB IDs) to map binding affinities .
- MD simulations : Analyze stability of ligand-protein complexes (e.g., DDR1 kinase) over 100-ns trajectories .
- QSAR models : Corrogate electronic descriptors (e.g., HOMO/LUMO gaps) with anti-tubercular activity (IC₅₀) .
Advanced: What in vivo models validate the therapeutic potential of this compound, and how are pharmacokinetic parameters assessed?
Methodological Answer:
- Murine Alport syndrome models : Administer spiro derivatives (e.g., 10 mg/kg oral dose) and monitor renal fibrosis via histopathology .
- ADME profiling :
Methodological Guidance: How to design a robust study on this compound’s spirocyclic reactivity?
Framework : Apply SPIDER for qualitative/mixed-methods research:
- Sample : Spiro[isochroman-4,4'-piperidine] derivatives synthesized under varying conditions .
- Phenomenon of Interest : Reaction kinetics or bioactivity modulation .
- Design : Comparative analysis (e.g., Hammett plots for electronic effects) .
- Evaluation : NMR/X-ray validation; IC₅₀ determination .
- Research Type : Mixed-methods (experimental + computational) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
